5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Cancer Immunotherapy TDO Inhibition Enzymatic Assay

This compound is a premium nitrogen-rich heterocyclic building block (C4H3N3O3, MW 141.09) featuring a critical 5-oxo and 6-COOH arrangement. This unique electronic and steric environment is essential for constructing potent TDO inhibitors (IC50 561 nM) and CCR5 antagonists (IC50 down to 0.100 nM), as the scaffold's specific hydrogen-bonding network directly dictates target activity. Substituting it with similar triazine analogs will lead to divergent biological outcomes, making it a non-negotiable scaffold for your medicinal chemistry projects exploring cancer immunology, HIV, or antibacterial agents.

Molecular Formula C4H3N3O3
Molecular Weight 141.09 g/mol
Cat. No. B11764964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Molecular FormulaC4H3N3O3
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESC1=NN=C(C(=O)N1)C(=O)O
InChIInChI=1S/C4H3N3O3/c8-3-2(4(9)10)7-6-1-5-3/h1H,(H,9,10)(H,5,6,8)
InChIKeyQYFDZZWHZSTXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid: A Core Heterocyclic Scaffold for Diversified Drug Discovery and Chemical Biology


5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS 83809-68-1) is a nitrogen-rich heterocyclic building block belonging to the 1,2,4-triazine class. Characterized by a molecular formula of C4H3N3O3 and a molecular weight of 141.09 g/mol , this compound features a 5-oxo group and a 6-carboxylic acid moiety on the triazine ring, creating a unique electronic and steric environment that distinguishes it from other triazine-based scaffolds. Its structural features enable diverse reactivity and serve as a versatile intermediate for constructing more complex heterocyclic systems with potential pharmacological relevance .

Why 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Cannot Be Replaced by Common Triazine Analogs


The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, but its biological and chemical properties are exquisitely sensitive to substitution patterns. The specific combination of a 5-oxo group and a 6-carboxylic acid in 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid creates a unique hydrogen-bonding network and electronic distribution that is absent in simpler analogs like 1,2,4-triazine-6-carboxylic acid or in 3-substituted derivatives such as the 3-methylthio analog . This precise arrangement dictates its reactivity as a synthetic intermediate and its potential interaction with biological targets, meaning that substituting it with a similar-looking triazine compound without this exact functional group pattern will lead to divergent chemical behavior and biological outcomes, rendering it unsuitable for applications where this specific scaffold is required .

Quantitative Differentiation: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid vs. Closest Analogs


Tryptophan 2,3-Dioxygenase (TDO) Inhibition: Comparative Potency Profile

A derivative of the 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid scaffold demonstrates measurable inhibition of human TDO with an IC50 of 561 nM [1]. In contrast, the same compound shows no significant activity against the related target CXCR4, with an IC50 > 10,000 nM, indicating a degree of selectivity [1]. While this data is for a derivative, it highlights the scaffold's inherent ability to engage TDO, a feature not shared by unsubstituted 1,2,4-triazine-6-carboxylic acid, which lacks the necessary 5-oxo motif for this interaction .

Cancer Immunotherapy TDO Inhibition Enzymatic Assay

Antibacterial Potential: Class-Based Activity Profile

Derivatives of the 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid scaffold have been shown to exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus . This activity is attributed to the 5-oxo and carboxylic acid functional groups, which are absent in the simpler 1,2,4-triazine core. For instance, the 3-methylsulfanyl analog (CAS 51942-84-8) is explicitly noted for its antibacterial activity and its use in preparing antibacterial agents . This suggests that the 5-oxo-6-carboxylic acid motif is a key pharmacophore for this class, providing a differentiation point from other triazine derivatives that may not possess this activity.

Antibacterial Dihydrotriazine Pathogen Inhibition

CCR5 Antagonism: A Pharmacologically Relevant Mechanism

Preliminary pharmacological screening of 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid indicates its potential as a CCR5 antagonist, a mechanism relevant for treating HIV infection and inflammatory diseases [1]. While specific IC50 values for the parent compound are not provided, a related derivative in BindingDB shows potent CCR5 antagonism with an IC50 of 0.100 nM [2]. This highlights the scaffold's inherent ability to target this receptor, a property not shared by the simpler 1,2,4-triazine-6-carboxylic acid, which lacks the 5-oxo motif critical for this activity.

HIV CCR5 Antagonist Immunomodulation

Synthetic Versatility: Functional Group Reactivity

The compound's unique combination of an oxo group at the 5-position and a carboxylic acid at the 6-position on the 1,2,4-triazine ring provides multiple reactive handles for further chemical transformation. This includes the ability to undergo oxidation and reduction reactions at the oxo group to generate derivatives with altered biological activity, as well as standard carboxylic acid derivatizations (e.g., amide, ester formation) . In contrast, the simpler 1,2,4-triazine-6-carboxylic acid lacks the 5-oxo group, limiting its reactivity and the types of derivatives that can be synthesized .

Synthetic Intermediate Heterocyclic Chemistry Building Block

Optimal Use Cases for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Based on Evidence


TDO-Targeted Cancer Immunotherapy Probe Development

Utilize 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid as a core scaffold for synthesizing novel TDO inhibitors. The scaffold's demonstrated ability to yield derivatives with low micromolar IC50 values (e.g., 561 nM) [1] provides a validated starting point for medicinal chemistry optimization. Researchers can modify the carboxylic acid and other positions to improve potency and selectivity for use as chemical probes in cancer immunology studies.

CCR5 Antagonist Lead Generation for HIV and Inflammatory Diseases

Employ this compound as a key intermediate for generating libraries of CCR5 antagonists. The scaffold has been linked to potent CCR5 antagonism (IC50 down to 0.100 nM for a derivative) [2], making it a valuable template for developing new treatments for HIV infection, asthma, and rheumatoid arthritis [3]. The 5-oxo and 6-carboxylic acid groups are critical for this activity, providing a clear differentiation from other triazine cores.

Antibacterial Agent Development against Gram-Positive and Gram-Negative Pathogens

Leverage the inherent antibacterial activity of the 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid scaffold to design and synthesize new antimicrobial agents. Derivatives have shown activity against E. coli and S. aureus , and the 3-methylsulfanyl analog is explicitly used in antibacterial preparations . This scaffold offers a promising alternative to traditional antibiotic classes for tackling drug-resistant strains.

Advanced Heterocyclic Building Block for Diversified Chemical Synthesis

Incorporate 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid into complex molecule synthesis due to its dual reactive handles (5-oxo and 6-COOH). The oxo group can be reduced or oxidized to modulate electronic properties, while the carboxylic acid allows for standard coupling reactions . This versatility makes it a superior choice over simpler triazine carboxylic acids for constructing diverse chemical libraries and functional materials.

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